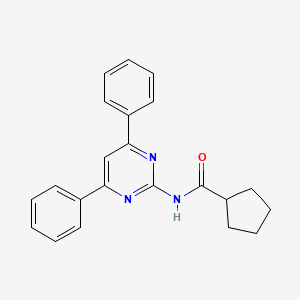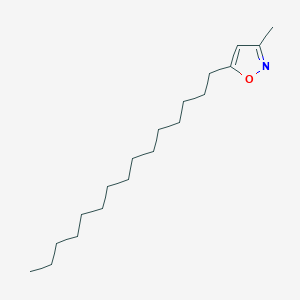
Isoxazole, 3-methyl-5-pentadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-pentadecylisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is notable for its unique structure, which includes a long pentadecyl chain, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-pentadecylisoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. One common method includes the following steps:
Formation of Nitrile Oxide: This is achieved by the oxidation of an oxime using an oxidizing agent such as sodium hypochlorite in the presence of a base like triethylamine.
Cycloaddition Reaction: The nitrile oxide then reacts with an alkyne to form the isoxazole ring.
Industrial Production Methods
In industrial settings, the synthesis of 3-Methyl-5-pentadecylisoxazole can be scaled up using solvent-free methods to minimize environmental impact. For example, ball-milling techniques using recyclable catalysts like Cu/Al2O3 nanocomposites have been developed to produce 3,5-disubstituted isoxazoles in moderate to excellent yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-pentadecylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the isoxazole ring or the pentadecyl chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-pentadecylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-pentadecylisoxazole involves its interaction with various molecular targets. For instance, it can inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain pathways . The compound’s long alkyl chain allows it to interact with lipid membranes, potentially disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-5-pentadecylisoxazole: Unique due to its long pentadecyl chain.
3,5-Dimethylisoxazole: Lacks the long alkyl chain, resulting in different physical and chemical properties.
3-Methyl-5-phenylisoxazole: Contains a phenyl group instead of a pentadecyl chain, leading to different biological activities.
Uniqueness
The long pentadecyl chain of 3-Methyl-5-pentadecylisoxazole imparts unique properties, such as increased hydrophobicity and the ability to interact with lipid membranes, making it distinct from other isoxazole derivatives .
Eigenschaften
CAS-Nummer |
649721-01-7 |
|---|---|
Molekularformel |
C19H35NO |
Molekulargewicht |
293.5 g/mol |
IUPAC-Name |
3-methyl-5-pentadecyl-1,2-oxazole |
InChI |
InChI=1S/C19H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18(2)20-21-19/h17H,3-16H2,1-2H3 |
InChI-Schlüssel |
FJBIBXIVVZAKHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=CC(=NO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


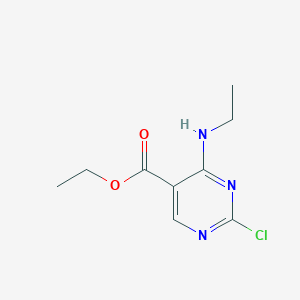

![3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12901371.png)

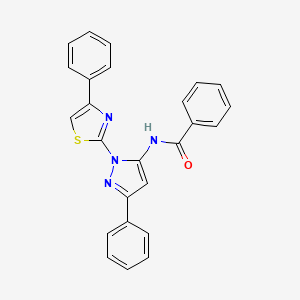

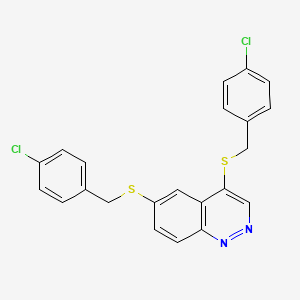
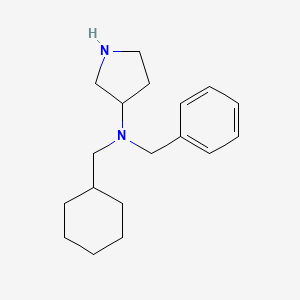

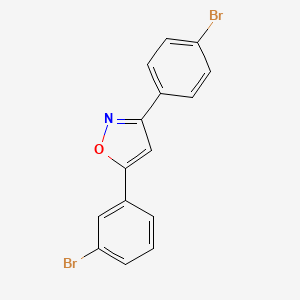
![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
![7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B12901440.png)
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)
